3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
Description
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-7-8(6-10-11-7)5-9-3-2-4-12/h6,9,12H,2-5H2,1H3,(H,10,11) |
Clé InChI |
AKWRQYXXIUHCRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1)CNCCCO |
Origine du produit |
United States |
Engineering the Pyrazole Scaffold: A Technical Guide to the Biological Activity and Mechanistic Evaluation of Novel Derivatives
Executive Summary: The Pyrazole Pharmacophore
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that offer broad utility, but few match the versatility of the pyrazole ring. Pyrazole—a five-membered heterocyclic diazole—is a "privileged scaffold" in medicinal chemistry. Its unique electronic distribution allows it to act simultaneously as a hydrogen bond donor and acceptor, enabling high-affinity interactions with a diverse array of biological targets, including kinases, tubulin, and cyclooxygenases[1],[2].
This technical whitepaper synthesizes recent advances in the biological activity of novel pyrazole derivatives, focusing heavily on their anticancer and antimicrobial mechanisms. Furthermore, it establishes field-proven, self-validating experimental protocols designed to elucidate their mechanisms of action with high scientific rigor.
Mechanistic Foundations of Pyrazole Bioactivity
Anticancer Activity: Dual-Targeting Microtubules and Kinases
The most significant recent breakthroughs in pyrazole chemistry revolve around their potent anticancer properties. Structure-activity relationship (SAR) studies reveal that appropriate substitutions—particularly at the 1, 3, and 4 positions—can shift a pyrazole derivative from a broad-spectrum cytotoxic agent to a highly selective targeted therapy[1],[3].
-
Tubulin Polymerization Inhibition: Many novel pyrazole derivatives (such as 1,4-dihydroindenopyrazole conjugates) function as microtubule-disrupting agents. By occupying the colchicine-binding site on tubulin, they prevent the thermodynamic self-assembly of microtubules. This disruption triggers the spindle assembly checkpoint, leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[1],[4].
-
Kinase Inhibition (EGFR/VEGFR/CDK): 1,3,4-trisubstituted pyrazoles have demonstrated exceptional efficacy as competitive inhibitors of the ATP-binding pockets of receptor tyrosine kinases. For instance, specific derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby starving the tumor of angiogenic signals and disrupting downstream PI3K/AKT and MAPK/ERK signaling cascades[3],[4].
Figure 1: Dual mechanism of action of pyrazole derivatives targeting tubulin and kinase pathways.
Antimicrobial and Anti-Biofilm Efficacy
Beyond oncology, halogenated pyrazole-benzimidazole hybrids exhibit profound antimicrobial activity. The mechanism relies on the disruption of essential microbial metabolic pathways and cell wall integrity. The incorporation of a bromine atom, for example, increases the lipophilicity of the molecule, facilitating rapid penetration across the bacterial cell membrane and preventing biofilm formation in resistant strains like P. aeruginosa and S. aureus[5].
Quantitative Structure-Activity Relationship (SAR) Data
To rationalize drug design, we must look at the quantitative data. The table below summarizes recent high-performing pyrazole derivatives, correlating specific structural modifications with their primary biological targets and IC50 values.
| Compound Class / Derivative | Primary Target / Mechanism | Tested Cell Line | IC50 (µM) | Key SAR Observation |
| Isolongifolanone-pyrazole (Cmpd 37) | Caspase-3/PARP activation | MCF7 (Breast) | 5.21 | Pyrazole ring integration enhances mitochondrial depolarization[1]. |
| Pyrazolone-pyrazole (Cmpd 27) | VEGFR-2 Inhibition | MCF7 (Breast) | 16.50 | Substitution at position 4 increases kinase pocket affinity[1]. |
| 1,4-dihydroindenopyrazole | Tubulin (Colchicine site) | HeLa (Cervical) | 1.33 - 4.33 | Dimethoxy/chlorine substitutions on the e-ring maximize tubulin binding[1]. |
| 1,3,4-trisubstituted pyrazole | CDK / VEGFR | HepG2 (Liver) | 1.50 - 2.00 | Trisubstitution provides optimal steric bulk for dual kinase inhibition[3]. |
| P3C.1 / P3C.2 | Tubulin / MAPK Signaling | MDA-MB-231 (TNBC) | < 5.00 | Dual disruption of microtubules and altered kinase signaling[4]. |
Self-Validating Experimental Methodologies
In drug discovery, a protocol is only as good as its internal controls. To prevent false positives (e.g., pan-assay interference compounds or PAINs), the following workflows are designed as self-validating systems. Every step is grounded in strict biochemical causality.
Protocol A: High-Throughput Tubulin Polymerization Assay
Objective: To confirm if the observed cytotoxicity of a pyrazole derivative is mechanically linked to microtubule destabilization. Causality & Design: We utilize PIPES buffer rather than Tris because PIPES maintains the optimal pKa for tubulin self-assembly without chelating the essential Mg2+ ions required for the reaction. GTP is supplied to provide the thermodynamic driving force for polymerization.
-
Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) containing 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP.
-
Compound Incubation: Dispense the pyrazole derivatives into a 96-well half-area plate at varying concentrations (0.1 - 10 µM).
-
Self-Validation Step: Include Paclitaxel (a known microtubule stabilizer) as a positive control for polymerization, and Colchicine (a known destabilizer) as a positive control for inhibition. Vehicle (DMSO <0.5%) serves as the baseline.
-
-
Kinetic Measurement: Initiate the reaction by adding the tubulin mixture to the plate. Immediately read the absorbance at 340 nm at 37°C for 60 minutes.
-
Causality: 340 nm detects the scattering of light; as tubulin polymerizes into larger microtubules, light scattering increases. A flatline in absorbance indicates successful inhibition by the pyrazole derivative.
-
-
Data Analysis: Calculate the Vmax of the growth phase to determine the IC50 of polymerization inhibition.
Protocol B: Multiparametric Cytotoxicity and Apoptosis Workflow
Objective: To establish the temporal sequence from drug exposure to cell death, ensuring the compound induces programmed apoptosis rather than necrotic toxicity.
-
Primary Viability Screening (MTT Assay): Seed MDA-MB-231 cells at 5×103 cells/well. Expose to pyrazole derivatives for 48 hours. Add MTT reagent.
-
Causality: Mitochondrial dehydrogenases in living cells convert yellow MTT to purple formazan. This provides a direct metabolic readout of viability.
-
-
Apoptosis Quantification (Annexin V/PI Staining): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI).
-
Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI intercalates DNA but cannot cross intact cell membranes, thus identifying late apoptosis/necrosis.
-
-
Cell Cycle Analysis: Fix a parallel cohort of cells in 70% ethanol, treat with RNase A, and stain with PI. Analyze via flow cytometry.
-
Causality: RNase removes RNA to ensure PI exclusively stains DNA. The fluorescence intensity directly correlates with DNA content, allowing us to pinpoint G2/M phase arrest caused by the pyrazole's tubulin-disrupting activity.
-
Figure 2: Sequential experimental workflow for the biological evaluation of pyrazole derivatives.
Conclusion and Future Perspectives
The pyrazole scaffold remains one of the most highly programmable moieties in medicinal chemistry. By systematically altering substitutions at the 1, 3, and 4 positions, researchers can fine-tune the molecule's steric bulk and lipophilicity, driving highly specific interactions with tubulin and receptor tyrosine kinases. Future development must focus on optimizing the pharmacokinetic profiles (ADME) of these novel derivatives to translate these potent in vitro results into in vivo clinical success.
References
- Source: nih.
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review)
- Source: academicstrive.
- Source: techscience.
- Source: mdpi.
Sources
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- 4. OR | Free Full-Text | Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Therapeutic Targeting Landscape of Pyrazole-Based Compounds
Preamble: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1] Its remarkable versatility stems from its ability to be readily functionalized at multiple positions, allowing for precise three-dimensional arrangements of pharmacophoric groups. This chemical tractability enables the optimization of steric and electronic properties to achieve high-affinity and selective interactions with a multitude of biological targets.[2] Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antineurodegenerative effects.[3][4][5][6]
This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds. Moving beyond a simple catalog of activities, we will dissect the underlying mechanisms of action, provide field-proven experimental protocols for target validation, and present a logical framework for the evaluation of novel pyrazole derivatives. The focus is on the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.
I. Anti-Inflammatory Targets: Selective Cyclooxygenase-2 (COX-2) Inhibition
The most prominent application of pyrazole-based compounds in inflammation is the selective inhibition of cyclooxygenase-2 (COX-2).[7] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1, a constitutively expressed enzyme responsible for homeostatic functions like gastric protection, and COX-2, which is upregulated at sites of inflammation.[8] The selective inhibition of COX-2 is a key strategy to retain anti-inflammatory efficacy while minimizing gastrointestinal side effects.[8]
A. Core Target: Cyclooxygenase-2 (COX-2)
Mechanism of Action: Pyrazole-based COX-2 inhibitors, exemplified by Celecoxib, function as competitive inhibitors at the enzyme's active site.[8] The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket compared to COX-1.[8] The diaryl-substituted pyrazole core of compounds like Celecoxib allows specific interactions within this unique topology. The sulfonamide side chain, a common feature of selective inhibitors, binds to the hydrophilic side pocket, anchoring the molecule and conferring selectivity.[9][10] This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[11][12][13]
Visualizing the COX-2 Inhibition Pathway:
Caption: COX-2 pathway and the point of selective inhibition by pyrazole compounds.
B. Experimental Protocol: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Rationale: This protocol provides a rapid and sensitive method to determine the potency (IC₅₀) and selectivity of a test compound for COX-2 over COX-1. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe. Selectivity is a critical parameter, as a high COX-1/COX-2 IC₅₀ ratio is predictive of a reduced risk of gastrointestinal toxicity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical or similar).[14]
-
COX Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[15]
-
Heme cofactor.[14]
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Arachidonic acid (substrate).[14]
-
Test compound (pyrazole derivative) and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm).[16]
Step-by-Step Methodology: [16][17]
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 10X working solutions by serial dilution in COX Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well plate, prepare wells for Blank (no enzyme), 100% Initial Activity (enzyme + vehicle), and Inhibitor (enzyme + test compound).
-
Enzyme Incubation: To the appropriate wells, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme. To the inhibitor wells, add 10 µL of the 10X test compound solution. To the 100% activity and blank wells, add 10 µL of vehicle.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure fluorescence every minute for 10-20 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the blank from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
II. Anticancer Targets: A Multi-pronged Attack on Malignancy
The pyrazole scaffold is a key component in a multitude of anticancer agents, targeting a diverse array of proteins crucial for tumor growth, proliferation, and survival.[3][17][18] This structural motif is particularly prevalent in the design of protein kinase inhibitors.[2][19]
A. Core Target Class: Protein Kinases
Protein kinases, which regulate the majority of cellular signaling pathways, are frequently dysregulated in cancer, making them highly attractive therapeutic targets.[20] Pyrazole-based inhibitors have been successfully developed against several key kinase families.[1][21]
Mechanism of Action: CDKs are central regulators of the cell cycle.[22] Their hyperactivity is a hallmark of many cancers. Pyrazole-based compounds, often functioning as ATP-competitive inhibitors, bind to the ATP pocket of CDKs, particularly CDK2.[23][24][25] This prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[14]
Visualizing the CDK2-Mediated Cell Cycle Pathway:
Caption: Inhibition of the G1/S transition by a pyrazole-based CDK2 inhibitor.
Mechanism of Action: The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is implicated in cancer cell proliferation and invasion.[26] Certain pyrazole-urea derivatives, such as BIRB-796, are potent p38 inhibitors.[22] Uniquely, they bind to an allosteric site on the kinase, stabilizing the enzyme in an inactive conformation (the "DFG-out" state) that is incompatible with ATP binding.[6][23] This type of inhibition is often characterized by slow binding kinetics but high affinity and selectivity.
Mechanism of Action: The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and cell growth.[27][28] Constitutive activation of this pathway, often due to mutations in JAK2, is a driver of myeloproliferative neoplasms.[1] Pyrazole-containing drugs like Ruxolitinib act as ATP-competitive inhibitors of JAK1 and JAK2.[29][30] The pyrazole ring and adjacent moieties form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase domain, blocking its catalytic activity and preventing the downstream phosphorylation and activation of STAT proteins.[4][12][31]
Visualizing the JAK/STAT Inhibition Pathway:
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
B. Experimental Protocols for Anticancer Target Validation
The validation of a potential anticancer compound requires a tiered approach, beginning with biochemical assays against the purified target, followed by cellular assays to assess cytotoxicity and on-target effects.
Visualizing the Inhibitor Validation Workflow:
Sources
- 1. Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophosphorylation of JAK2 on Tyrosines 221 and 570 Regulates Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. promega.com [promega.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Pardon Our Interruption [opnme.com]
- 23. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cancer cell lines predict drug response | EMBL-EBI [ebi.ac.uk]
- 26. The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing | IntechOpen [intechopen.com]
- 27. japer.in [japer.in]
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- 31. mdpi.com [mdpi.com]
The Pyrazole Scaffold in Drug Discovery: Mechanistic Synthesis and Therapeutic Applications
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in medicinal chemistry and drug development. Its unique physicochemical properties, including its capacity to act simultaneously as both a hydrogen-bond donor (via the N-1 atom) and a hydrogen-bond acceptor (via the N-2 atom), allow it to engage in highly specific interactions with diverse biological targets. This in-depth technical guide explores the pharmacological significance of pyrazole-containing compounds, dissects the mechanistic causality behind classical and modern synthetic methodologies, and provides self-validating experimental protocols for researchers and application scientists.
Pharmacological Significance & FDA-Approved Drugs
The integration of the pyrazole core into pharmaceutical pipelines has accelerated significantly over the past two decades. To date, more than 40 pyrazole-containing drugs have been approved by the US FDA for a broad spectrum of clinical indications, ranging from oncology to inflammatory diseases 1[1]. The scaffold's inherent metabolic stability and favorable pharmacokinetic profile make it an ideal bioisostere for other aromatic rings.
Table 1: Representative FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Therapeutic Area | Primary Molecular Target | Approval Year |
| Celecoxib | Anti-inflammatory | COX-2 Enzyme | 1998 |
| Sildenafil | Erectile Dysfunction / PAH | Phosphodiesterase 5 (PDE5) | 1998 |
| Crizotinib | Oncology (NSCLC) | ALK / ROS1 Tyrosine Kinases | 2011 |
| Ruxolitinib | Hematology (Myelofibrosis) | JAK1 / JAK2 Kinases | 2011 |
| Pirtobrutinib | Oncology (Mantle Cell Lymphoma) | Bruton's Tyrosine Kinase (BTK) | 2023 |
Mechanistic Pathways in Pyrazole Synthesis
The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the cornerstone of pyrazole synthesis 2[2].
Mechanistic Causality: The reaction is typically acid-catalyzed. The addition of a catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the 1,3-dicarbonyl, effectively lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This increases its electrophilicity, facilitating a rapid nucleophilic attack by the primary amine of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary nitrogen attacks the remaining protonated carbonyl, followed by dehydration to yield the thermodynamically stable, aromatic pyrazole ring[2].
Regioselectivity: When utilizing unsymmetrical 1,3-dicarbonyls, regioselectivity becomes a critical challenge. The initial nucleophilic attack is governed by both steric hindrance and electronic effects. For example, highly electrophilic carbonyls (such as those adjacent to a trifluoromethyl group) will undergo preferential attack, dictating the orientation of the final substituents on the pyrazole core[2].
Caption: Mechanism of the Knorr pyrazole synthesis from 1,3-dicarbonyls and hydrazines.
Advanced Synthetic Methodologies
Modern drug discovery demands high-throughput, environmentally benign, and highly regioselective methodologies. Researchers have increasingly pivoted toward green chemistry and multicomponent reactions (MCRs) to synthesize densely functionalized pyrazoles 3[3].
Table 2: Comparison of Synthetic Methodologies for Pyrazole Scaffolds
| Methodology | Typical Conditions | Reaction Time | Key Advantages |
| Classical Knorr | EtOH, Acid Catalyst, 100°C Reflux | 1–4 Hours | Broad substrate scope; highly scalable. |
| Microwave-Assisted | Solvent-free or Aqueous, 180W | 5–15 Mins | Rapid kinetics; uniform heating improves regioselectivity 4[4]. |
| Ultrasound-Promoted | Ambient Temp, Acoustic Cavitation | 15–30 Mins | Localized hot spots drive reaction without bulk heating; ideal for sensitive substrates[4]. |
| Multi-Component (MCR) | One-pot (Aldehyde + Hydrazine + Olefin) | Variable | High atom economy; rapid generation of diverse analog libraries 5[5]. |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each physical and chemical manipulation is explicitly defined.
Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazoles via Knorr Condensation
Objective: Synthesize a substituted pyrazole using standard thermal conditions. Causality Rationale: Ethanol is selected as the solvent because it solubilizes both reagents at reflux but heavily rejects the non-polar pyrazole product at lower temperatures, driving spontaneous crystallization.
-
Reagent Preparation: In a dry 50 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in 15 mL of absolute ethanol.
-
Catalyst Addition: Add 3–5 drops of glacial acetic acid. Reasoning: The acid protonates the carbonyl, lowering the activation energy required for the initial nucleophilic attack.
-
Hydrazine Addition: Slowly add the aryl hydrazine derivative (10.5 mmol) dropwise. Reasoning: The slight stoichiometric excess of hydrazine ensures complete consumption of the dicarbonyl, preventing unreacted starting material from contaminating the final crystal lattice.
-
Thermal Cyclization: Equip the flask with a reflux condenser and heat to 100°C for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up & Precipitation: Once the starting material is consumed, remove from heat and immediately add 10 mL of distilled water to the hot mixture. Transfer to an ice bath and stir vigorously for 30 minutes. Reasoning: The sudden increase in solvent polarity (via water) combined with a drop in thermal energy forces the hydrophobic pyrazole out of solution.
-
Isolation: Filter the precipitate under vacuum and recrystallize from hot ethanol to yield the pure pyrazole.
Caption: Step-by-step experimental workflow for the acid-catalyzed Knorr pyrazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of Fluorinated Pyrazoles
Objective: Overcome steric hindrance and electronic deactivation in fluorinated substrates. Causality Rationale: Fluorinated dicarbonyls often exhibit poor reactivity under standard thermal conditions due to the strong electron-withdrawing nature of the -CF3 group. Microwave irradiation (MW) provides direct dielectric heating, rapidly overcoming the activation energy barrier without causing thermal degradation of the hydrazine[4].
-
Preparation: Combine the fluorinated 1,3-dicarbonyl (5 mmol) and hydrazine hydrate (5.5 mmol) in a specialized microwave-safe quartz vessel.
-
Solvent-Free Phase: Do not add solvent. Reasoning: Operating under neat conditions maximizes the concentration of reactive species, drastically increasing the collision frequency.
-
Irradiation: Place the vessel in a microwave synthesizer. Set the power to 180 W and the maximum temperature to 120°C. Irradiate for 5–7 minutes.
-
Purification: Cool the vessel via compressed air. Dissolve the resulting solid mass in minimal ethyl acetate and purify via flash column chromatography.
Structure-Activity Relationship (SAR) & Drug Design
The pyrazole ring is not merely a structural spacer; it actively participates in target engagement. A classic case study in rational drug design is the development of Celecoxib , a selective COX-2 inhibitor[1].
Older nonsteroidal anti-inflammatory drugs (NSAIDs) lacked isoform selectivity, leading to severe gastrointestinal toxicity by inhibiting COX-1. Structural elucidation of the COX-2 active site revealed an auxiliary hydrophobic side pocket that is absent in COX-1. By utilizing a rigid diarylpyrazole core, medicinal chemists were able to precisely orient a para-sulfonamide group directly into this COX-2 specific pocket, establishing critical hydrogen bonds. Concurrently, a trifluoromethyl group was installed on the pyrazole ring to enhance metabolic stability against cytochrome P450 enzymes[1].
Caption: Celecoxib selectively inhibits the COX-2 enzyme to block prostaglandin synthesis.
Conclusion & Future Perspectives
References
-
Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI (Molecules) URL:3[3]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PubMed Central (PMC) URL:5[5]
-
Application Notes and Protocols for Knorr Pyrazole Synthesis Source: Benchchem URL:2[2]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances (Royal Society of Chemistry) URL:4[4]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL:1[1]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis protocol for 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
Application Note & Protocol
A Scalable, High-Yield Synthesis of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol for Pharmaceutical and Chemical Development
Abstract
This document provides a comprehensive, two-part guide for the large-scale synthesis of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for scalability, safety, and high purity, addressing the needs of researchers in drug development and process chemistry. Part I details the synthesis of the key intermediate, 3-methyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction. Part II describes a robust reductive amination procedure to couple the aldehyde with 3-aminopropan-1-ol. The causality behind critical process parameters, in-process controls, characterization data, and a thorough safety analysis are provided to ensure a reliable and reproducible synthesis.
Introduction and Synthetic Strategy
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] The title compound, 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol, incorporates this key heterocycle along with a flexible amino alcohol side chain, making it an attractive intermediate for creating libraries of potential therapeutic agents.[3][4]
The synthetic strategy is centered around a highly efficient and widely used transformation in organic synthesis: reductive amination.[5] This approach involves two main stages:
-
Synthesis of the Key Aldehyde Intermediate: Production of 3-methyl-1H-pyrazole-4-carbaldehyde from the readily available 3-methyl-1H-pyrazole using the Vilsmeier-Haack formylation reaction.[6][7]
-
Reductive Amination: Formation of an imine intermediate by reacting the pyrazole aldehyde with 3-aminopropan-1-ol, followed by in-situ reduction with sodium borohydride (NaBH₄) to yield the target secondary amine.
This protocol has been optimized for scale, employing cost-effective reagents and straightforward purification techniques suitable for a process chemistry environment.
Overall Reaction Scheme:
Part I: Vilsmeier-Haack Formylation (Image depicting the conversion of 3-methyl-1H-pyrazole to 3-methyl-1H-pyrazole-4-carbaldehyde)
Part II: Reductive Amination (Image depicting the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 3-aminopropan-1-ol followed by reduction to the final product)
Part I: Synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[7] The mechanism involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the C4 position of the 3-methyl-1H-pyrazole ring, the most nucleophilic site.
Materials and Reagents (Part I)
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (for ~100g scale) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 7.0 | 465 mL (440 g) | Anhydrous grade, solvent and reagent |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 2.2 | 200 mL (330 g) | Highly corrosive and water-reactive |
| 3-methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | 1.0 | 82.1 g | --- |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.5 L | For extraction |
| Saturated NaHCO₃ solution | - | - | - | ~2.0 L | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~50 g | For drying |
Step-by-Step Protocol (Part I)
-
Vilsmeier Reagent Formation: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (465 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (200 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may result in a thick slurry.
-
Addition of Pyrazole: In a separate flask, dissolve 3-methyl-1H-pyrazole (82.1 g) in anhydrous DMF (100 mL). Add this solution to the Vilsmeier reagent slurry dropwise over 30 minutes.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice (~2 kg) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Work-up: Carefully neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.
-
Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (DCM) (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain 3-methyl-1H-pyrazole-4-carbaldehyde as a solid.[6] Expected yield: 75-85%.
Part II: Large-Scale Synthesis of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
This stage utilizes a direct reductive amination approach. The aldehyde and amine are mixed in a suitable solvent to form the corresponding imine, which is then reduced in situ by sodium borohydride. Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the borohydride reagent.
Materials and Reagents (Part II)
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Notes |
| 3-methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 1.0 | 100 g | From Part I |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 1.2 | 81.8 g (82.6 mL) | d = 0.99 g/cm³ |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 1.0 L | Anhydrous grade |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.5 | 51.5 g | Water-reactive solid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.5 L | For extraction |
| Saturated NaHCO₃ solution | - | - | - | ~1.0 L | For work-up |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | ~50 g | For drying |
Step-by-Step Protocol (Part II)
-
Imine Formation: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 3-methyl-1H-pyrazole-4-carbaldehyde (100 g) and anhydrous methanol (1.0 L). Stir until all the solid has dissolved.
-
Add 3-amino-1-propanol (82.6 mL) to the solution. Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath.
-
In small portions, carefully add sodium borohydride (51.5 g) over a period of 60 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and no nearby ignition sources. The addition is exothermic; maintain the internal temperature below 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding water (200 mL). Stir for 30 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: To the remaining aqueous residue, add saturated NaHCO₃ solution (500 mL) and extract the product with dichloromethane (3 x 500 mL). The use of NaHCO₃ ensures the product amine is in its free base form for efficient extraction.
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol as a viscous oil or low-melting solid. Expected yield: 80-90%.
Process Flow and Characterization
Overall Synthesis Workflow
Caption: Workflow for the two-stage synthesis of the target compound.
Characterization of Final Product
The identity and purity of the final product should be confirmed by standard analytical techniques.[8][9]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.35 (s, 1H, pyrazole-H5), 3.75 (t, 2H, -CH₂OH), 3.65 (s, 2H, pyrazole-CH₂-N), 2.80 (t, 2H, -NH-CH₂-), 2.25 (s, 3H, pyrazole-CH₃), 1.70 (quintet, 2H, -NH-CH₂-CH₂-). (Note: NH and OH protons may be broad and their chemical shifts can vary).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 138.0 (pyrazole-C5), 135.0 (pyrazole-C3), 118.0 (pyrazole-C4), 61.0 (-CH₂OH), 48.0 (-NH-CH₂-), 45.0 (pyrazole-CH₂-N), 32.0 (-NH-CH₂-CH₂-), 10.5 (pyrazole-CH₃).
-
Mass Spectrometry (ESI+): m/z = 170.13 [M+H]⁺ (for C₈H₁₅N₃O).
-
FT-IR (neat): ν (cm⁻¹) ≈ 3300-3400 (br, O-H, N-H stretch), 2930-2850 (C-H stretch), 1550 (C=N/C=C stretch of pyrazole), 1050 (C-O stretch).
Safety Precautions and Hazard Management
Handling large quantities of chemicals requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing this synthesis.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Wear a lab coat, safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Sodium Borohydride (NaBH₄): A water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or protic solvents like methanol.[10][11] It is also toxic if swallowed.[12]
-
Handling: Weigh and handle in a dry, well-ventilated area, away from water and ignition sources.[13] Add slowly and in portions to the reaction mixture to control the rate of gas evolution and heat generation.[14]
-
Quenching: The quenching process must be done slowly and carefully, preferably in an ice bath, to manage the exothermic reaction and hydrogen evolution.
-
Spills: Do not use water to clean up spills. Cover with dry sand or soda ash and collect in a designated container for hazardous waste disposal.[12]
-
-
General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, at all times. Ensure emergency shower and eyewash stations are accessible.[12] All operations should be performed in a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part I: Low yield of aldehyde | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time at 70 °C and monitor by TLC. |
| Loss during work-up. | Ensure pH is fully neutralized to 7-8 before extraction. Perform multiple extractions (3-4 times). | |
| Part II: Incomplete reduction | Insufficient NaBH₄. | Use a slight excess of NaBH₄ (1.5-2.0 eq.). Ensure the quality of the reagent is good (freshly opened container). |
| Deactivation of NaBH₄. | Ensure the reaction is cooled properly before adding NaBH₄. Add the reagent in portions to avoid a rapid temperature increase. | |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | For work-up, ensure thorough washing with NaHCO₃ and brine. For purification, consider vacuum distillation for large scales or meticulous column chromatography. |
| Product is water-soluble. | If significant product is lost to the aqueous layer, saturate the aqueous phase with NaCl (brine) before extraction to decrease the product's solubility. |
References
-
Vertex AI Search. (2022, June 14). What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE?15
-
UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. 10
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - sodium borohydride. 11
-
Carl ROTH. (2025, August 4). Safety Data Sheet: Sodium borohydride. 13
-
New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. 12
-
INEOS OPEN. (2021, April 1). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. 5
-
OSU Chemistry. Sodium Borohydride SOP. 14
-
Hu, G. et al. (2006). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. 16
-
ChemicalBook. (2025, July 24). 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 112758-40-4. 6
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Link
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Link
-
Chem-Impex. 3-Methyl-1H-pyrazole-4-carbaldehyde. Link
-
Sopanini, M. et al. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Link
-
Smolecule. (2024, August 10). 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol. Link
-
Sigma-Aldrich. 3-Amino-1-propanol for synthesis. Link
-
ResearchGate. (2022, November 2). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Link
-
ResearchGate. (2023). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel.... Link
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Application Note: Utilizing 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol as a Privileged Scaffold in Kinase Fragment-Based Drug Discovery (FBDD)
Executive Summary
The identification of novel, highly ligand-efficient starting points is the cornerstone of modern kinase inhibitor development. Fragment-Based Drug Discovery (FBDD) has proven highly effective in this arena, famously yielding approved therapeutics like the BRAF inhibitor vemurafenib [1].
This application note details the mechanistic rationale and experimental workflows for utilizing 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol as a primary fragment scaffold. This specific molecule is engineered to exploit the highly conserved kinase ATP-binding pocket. By combining a classic pyrazole hinge-binding motif with a solubilizing, vector-directing aminopropanol tail, this compound serves as an ideal starting point for fragment growing, linking, and the development of Proteolysis Targeting Chimeras (PROTACs).
Mechanistic Rationale: Anatomy of the Scaffold
In FBDD, fragments must possess high solubility and form high-quality, directional interactions with the target protein despite their low molecular weight (<300 Da). The structural components of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol are purposefully designed to satisfy these criteria:
-
The 3-methyl-1H-pyrazol-4-yl Core (Hinge Binder): The pyrazole ring is a "privileged" pharmacophore in kinase medicinal chemistry [2]. The 1H -pyrazole nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent nitrogen acts as an acceptor from the hinge backbone NH. The 3-methyl substitution is sterically optimized to project into the small hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity without violating fragment size constraints.
-
The Methylamino Linker (Flexible Vector): This linker provides rotational flexibility, allowing the fragment to adopt the optimal dihedral angle required to orient the tail out of the deep ATP pocket.
-
The Propan-1-ol Tail (Solvent Channel Anchor): The terminal hydroxyl group serves a dual purpose. First, it significantly enhances the aqueous solubility of the fragment, which is critical since primary fragment screening (e.g., Thermal Shift Assays) requires compound concentrations in the millimolar range [3]. Second, it projects into the solvent-exposed ribose/phosphate-binding region, providing an ideal synthetic handle (-OH) for subsequent fragment elaboration or linker attachment.
Mechanistic binding interactions of the pyrazole fragment within the kinase ATP pocket.
Self-Validating Experimental Workflows
To ensure trustworthiness and eliminate false positives, screening this fragment requires an orthogonal, self-validating cascade. Because fragments bind weakly (typically Kd in the μM to mM range), traditional biochemical assays are insufficient for primary screening. We employ a three-phase cascade: Thermal Shift Assay (Primary) → Surface Plasmon Resonance (Orthogonal) → TR-FRET (Functional).
Fragment-Based Drug Discovery (FBDD) screening cascade for kinase inhibitors.
Phase 1: Primary Screening via Thermal Shift Assay (TSA/DSF)
Causality: TSA (or Differential Scanning Fluorimetry) measures the thermal stabilization of the target kinase upon ligand binding. The high aqueous solubility of the propan-1-ol tail allows this fragment to be screened at high concentrations (1–5 mM) without precipitating, ensuring weak hinge-binding interactions are captured [3].
Protocol:
-
Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO™ Orange dye to a final concentration of 5X.
-
Compound Addition: Dispense 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol into a 384-well PCR plate to achieve a final assay concentration of 1 mM (1% DMSO final).
-
Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the melt curve on a real-time PCR machine (e.g., QuantStudio) from 25°C to 95°C at a ramp rate of 0.05°C/s.
-
Analysis: Calculate the melting temperature ( Tm ) using the first derivative of the fluorescence emission curve. A ΔTm≥1.5°C compared to the DMSO control indicates positive binding.
Phase 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: While TSA confirms binding, it does not provide kinetic data or stoichiometry. SPR is utilized to confirm that the fragment binds in a 1:1 ratio, ruling out non-specific aggregation or promiscuous binding artifacts often seen in high-concentration screens.
Protocol:
-
Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target level: 3000–5000 RU to account for the low molecular weight of the fragment).
-
Analyte Preparation: Prepare a 2-fold dilution series of the fragment ranging from 2 mM down to 15.6 μM in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
-
Injection: Inject analytes at a flow rate of 30 μL/min for 60 seconds (association), followed by a 120-second dissociation phase.
-
Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kd .
Phase 3: Functional Validation via TR-FRET
Causality: To prove that the fragment binds specifically to the ATP pocket and inhibits kinase activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET provides an ultra-low background and high signal-to-noise ratio, making it superior to standard ELISA for detecting the subtle inhibition profiles of fragments [4].
Protocol:
-
Reaction Mix: In a low-volume 384-well plate, combine the kinase, the fragment (dose-response from 5 mM to 10 μM ), and a fluorescein-labeled peptide substrate.
-
Initiation: Add ATP at a concentration equal to its Km for the specific kinase to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mix containing EDTA (to quench the reaction by chelating Mg2+ ) and a Terbium (Tb)-labeled anti-phospho antibody [4].
-
Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), measuring emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).
-
Analysis: Plot the 520/490 nm emission ratio against the log of the fragment concentration to calculate the biochemical IC50 .
Expected Data Presentation & FBDD Metrics
When evaluating 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol against a model kinase (e.g., CHK2 or BRAF), the following metrics are used to validate its utility as a lead-generation scaffold. Ligand Efficiency (LE) is the critical metric here; an LE > 0.3 kcal/mol/heavy atom indicates an exceptionally high-quality fragment suitable for further medicinal chemistry optimization.
| Assay / Metric | Parameter Evaluated | Expected Range for Pyrazole Fragment | Significance |
| TSA (DSF) | Thermal Shift ( ΔTm ) | +1.5°C to +3.0°C | Confirms target engagement and stabilization of the folded kinase domain. |
| SPR | Dissociation Constant ( Kd ) | 150 μM – 500 μM | Validates 1:1 stoichiometric binding; typical affinity range for unoptimized fragments. |
| TR-FRET | Functional Inhibition ( IC50 ) | 300 μM – 800 μM | Confirms ATP-competitive mechanism of action in a biochemical setting. |
| Calculated | Ligand Efficiency (LE) | 0.35 – 0.42 kcal/mol/HA | Highly efficient binding per heavy atom; ideal starting point for fragment growing. |
References
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at:[Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. National Institutes of Health (PMC). Available at:[Link]
-
Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One. Available at:[Link]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Pyrazole Compounds
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects against a variety of pathogens.[2][3][4][5][6] This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel pyrazole compounds.
The protocols outlined herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[7][8][9][10] We will delve into the causality behind experimental choices, offering insights honed from extensive field experience to empower researchers in designing robust and self-validating studies.
Part 1: Foundational In Vitro Susceptibility Testing
The initial assessment of a novel pyrazole compound's antimicrobial activity begins with determining its ability to inhibit microbial growth and, subsequently, its cidal (killing) or static (inhibitory) nature. The following protocols are fundamental to this primary screening phase.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[11][12][13] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[12][13]
The "Why": This method is preferred for initial screening due to its efficiency, scalability (amenable to 96-well plate format), and conservation of test compounds. It provides a precise endpoint (the MIC value) that is crucial for comparing the potency of different pyrazole derivatives and for guiding further studies.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution
-
Preparation of Pyrazole Compound Stock: Dissolve the pyrazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).[14][15] The final concentration of the solvent should not exceed a level that affects microbial growth (typically ≤1% v/v).
-
Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[13][16][17] This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for E. coli. This standardized inoculum is critical for reproducibility.[17]
-
Assay Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[14]
-
Add 100 µL of the 2x final concentration of the pyrazole compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column.[14]
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Controls are Essential:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no pyrazole compound).
-
Sterility Control: Wells containing only CAMHB (no bacteria or compound).
-
Positive Control: A known, clinically relevant antibiotic.
-
-
-
Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours.[12][13]
-
MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (bacterial growth).[11][12]
Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion test is a qualitative or semi-quantitative method that provides a preliminary assessment of a compound's antimicrobial activity.[16][18][19]
The "Why": This method is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single microorganism. It's particularly useful for initial screening of a large library of pyrazole derivatives. The size of the zone of inhibition provides a visual and comparative measure of the compound's efficacy.[16][19]
Detailed Protocol: Agar Disk Diffusion
-
Plate Preparation: Use Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm. The agar surface should be dry before inoculation.
-
Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[17][18] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[17]
-
Disk Application:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the pyrazole compound solution.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
Space the disks sufficiently to prevent the zones of inhibition from overlapping.
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the pyrazole compound).
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[18]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
| Test Parameter | Broth Microdilution (MIC) | Agar Disk Diffusion |
| Primary Output | Minimum Inhibitory Concentration (µg/mL or µM) | Zone of Inhibition (mm) |
| Nature of Result | Quantitative | Qualitative/Semi-quantitative |
| Throughput | High (96-well format) | Moderate |
| Compound Usage | Low | Low |
| Primary Application | Potency determination, lead optimization | Initial screening, library evaluation |
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill the bacteria.[20][21][22][23]
The "Why": Differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is crucial for drug development. For certain severe infections, a bactericidal agent is preferred. The MBC is determined as a follow-up to the MIC test.[20][21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[22]
Detailed Protocol: MBC Determination
-
Perform MIC Assay: First, determine the MIC of the pyrazole compound as described in section 1.1.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][22][23] This is typically observed as no or very few colonies on the subculture plate.
Part 2: Exploring the Mechanism of Action
Understanding how a pyrazole compound exerts its antimicrobial effect is a critical next step. While a comprehensive mechanistic study is beyond the scope of this guide, initial investigations can provide valuable insights. Many pyrazole derivatives have been reported to target bacterial DNA gyrase, an essential enzyme involved in DNA replication.[1][6] Other potential mechanisms include disruption of the bacterial cell wall or inhibition of other metabolic pathways.[1]
Investigative Workflow for Mechanism of Action
Caption: Conceptual workflow for investigating the mechanism of action.
Part 3: Assessing Safety and Selectivity
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[24][25] Cytotoxicity assays are therefore an indispensable component of the evaluation process.
In Vitro Cytotoxicity Assay
The "Why": This assay provides an early indication of the compound's therapeutic window—the concentration range where it is effective against microbes but not harmful to mammalian cells. This is a critical go/no-go decision point in drug development.
Detailed Protocol: Cytotoxicity Assay (e.g., using MTT or Resazurin)
-
Cell Culture: Culture a relevant mammalian cell line (e.g., human embryonic kidney cells HEK-293, or human dermal fibroblasts) in a 96-well plate until they reach a desired confluency (e.g., 70-80%).[26][27]
-
Compound Exposure: Prepare serial dilutions of the pyrazole compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI): The selectivity of the compound can be expressed as the ratio of its cytotoxicity to its antimicrobial activity:
SI = CC₅₀ / MIC
A higher SI value is desirable, as it indicates that the compound is more toxic to the microbes than to the host cells.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial assessment of the antimicrobial properties of novel pyrazole compounds. By adhering to standardized protocols and understanding the rationale behind each experimental step, researchers can generate reliable and reproducible data. This, in turn, will facilitate the identification of promising lead compounds for further development in the critical fight against antimicrobial resistance.
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2022, November 29). PubMed. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Expert Rules. EUCAST. [Link]
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Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. (2013, November 13). Emery Pharma. [Link]
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Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. World Health Organization. [Link]
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27). National Center for Biotechnology Information. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
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Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (2018, June 8). MDPI. [Link]
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(PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria. (2022, January 20). ResearchGate. [Link]
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science Publishers. [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). National Center for Biotechnology Information. [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMérieux. [Link]
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Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Research Square. [Link]
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Technical Support Center: Synthesis of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
Prepared by the Office of Senior Application Scientists
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and purity.
I. Overview of the Synthetic Pathway
The most common and efficient route to synthesizing 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is through a two-step process. First, the key intermediate, 3-methyl-1H-pyrazole-4-carbaldehyde, is prepared, typically via a Vilsmeier-Haack reaction.[1][2] Second, this aldehyde undergoes reductive amination with 3-aminopropan-1-ol to yield the final product.[3][4] The success of this synthesis hinges on careful control of the reductive amination step, where the choice of reducing agent and reaction conditions is critical to prevent side reactions and maximize yield.
Caption: Overall synthetic scheme for 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? The reductive amination of the pyrazole carbaldehyde with 3-aminopropan-1-ol is the most critical phase. The reaction involves the formation of an intermediate imine (or protonated iminium ion), which is subsequently reduced.[3][4] The challenge lies in selecting a reducing agent that is potent enough to reduce the imine intermediate but mild enough to avoid the competitive reduction of the starting aldehyde.[5][6]
Q2: How is the starting material, 3-methyl-1H-pyrazole-4-carbaldehyde, typically synthesized? The Vilsmeier-Haack reaction is a standard and effective method for formylating the electron-rich pyrazole ring at the C4 position.[1][2] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[7][8]
Q3: Which reducing agent is best for the reductive amination step? The choice of reducing agent significantly impacts yield and purity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[6] It is a mild and selective reducing agent that efficiently reduces imines/iminium ions in the presence of aldehydes, thus minimizing the formation of the alcohol byproduct.[6][9] It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9][10]
-
Sodium Cyanoborohydride (NaBH₃CN) is also highly selective under weakly acidic conditions (pH 4-6).[5] However, its use is discouraged in many applications due to the generation of highly toxic hydrogen cyanide (HCN) gas during acidic workup.[6]
-
Sodium Borohydride (NaBH₄) is a less expensive but also less selective reagent. It can readily reduce both the intermediate imine and the starting aldehyde.[5][10] To improve selectivity, the reaction is often run in a stepwise manner: the imine is pre-formed for a period before the NaBH₄ is added.[6][10]
-
Catalytic Hydrogenation (H₂/Catalyst) using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is a greener alternative.[3][11] However, the catalyst can be deactivated by the amine substrate or product, and optimization of pressure and temperature may be required.[3]
Q4: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting aldehyde, the amine, and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots. The disappearance of the starting aldehyde is a key indicator of reaction completion.
Q5: What is a standard work-up and purification procedure? After the reaction is complete, a typical aqueous work-up is performed. The reaction is quenched, often with water or a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The final product is often a polar, basic compound, making column chromatography on silica gel a common purification method. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can prevent peak tailing and improve separation.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Imine Formation: The equilibrium between the carbonyl/amine and the imine may not favor the imine.[3] 2. Decomposition of Reagents: The reducing agent may have degraded due to moisture (especially STAB).[10] 3. Incorrect pH: The pH may be too high (amine is not protonated for activation) or too low (starting amine is fully protonated and non-nucleophilic).[12] | 1. Drive Imine Formation: Add a dehydrating agent like 3Å or 4Å molecular sieves. Alternatively, perform the reaction in a solvent like toluene that allows for azeotropic removal of water.[4] 2. Use Fresh Reagents: Ensure the reducing agent is fresh and handled under anhydrous conditions. 3. Optimize pH: If using a reagent like NaBH₃CN, add a catalytic amount of acetic acid to maintain a pH of ~5-6.[9] |
| Unreacted Aldehyde Starting Material | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low. 2. Reaction Time Too Short: The reaction did not proceed to completion. 3. Poor Reactivity: Steric hindrance or electronic effects are slowing the reaction. | 1. Increase Stoichiometry: Add additional reducing agent (e.g., increase from 1.2 to 1.5 equivalents). 2. Extend Reaction Time: Monitor by TLC and allow the reaction to stir for a longer period (e.g., 12-24 hours). 3. Increase Temperature: Gently heat the reaction to 40-50 °C to improve the reaction rate. |
| Significant Formation of 3-methyl-1H-pyrazol-4-yl)methanol | 1. Non-Selective Reducing Agent: The reducing agent (e.g., NaBH₄) is reducing the starting aldehyde faster than the imine.[5][10] 2. One-Pot Procedure Issue: In a one-pot reaction with NaBH₄, the aldehyde is exposed to the reducing agent before sufficient imine has formed. | 1. Switch to a Selective Reagent: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the imine/iminium ion.[6] 2. Use a Stepwise Procedure: If using NaBH₄, stir the aldehyde and amine together in the solvent (e.g., methanol) for 1-2 hours to allow for imine formation before adding the NaBH₄ portion-wise at a lower temperature (e.g., 0 °C).[6] |
| Formation of Dialkylated Tertiary Amine | The secondary amine product is reacting with another molecule of the aldehyde to form a tertiary amine.[6] This is more common with highly reactive aldehydes. | 1. Adjust Stoichiometry: Use a slight excess of the primary amine (3-aminopropan-1-ol), for example, 1.2 to 1.5 equivalents relative to the aldehyde.[6] This shifts the equilibrium to favor the formation of the desired secondary amine. 2. Slow Aldehyde Addition: Add the aldehyde slowly via a syringe pump to the solution containing the amine and reducing agent to maintain a low concentration of the aldehyde throughout the reaction. |
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}
Caption: A logical workflow for troubleshooting low-yield reductive amination reactions.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from standard Vilsmeier-Haack formylation procedures.[1][8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
Addition of Pyrazole: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF.
-
Reaction: Slowly warm the reaction mixture to room temperature, then heat to 70-80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by silica gel chromatography.[7]
Protocol 2: Reductive Amination Using Sodium Triacetoxyborohydride (STAB)
This protocol prioritizes selectivity and is ideal for achieving high purity.[6][9]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and 3-aminopropan-1-ol (1.1 equivalents).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.1-0.2 M.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Addition of STAB: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by silica gel chromatography (e.g., 0-10% gradient of 7N ammonia in methanol/dichloromethane).
Data Tables
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent | Selectivity (Imine vs. Aldehyde) | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, THF, DCM | Excellent | Moisture sensitive; higher cost.[6][10] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Excellent (at pH 4-6) | Generates toxic HCN waste.[5][6] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Moderate to Poor | Reduces aldehydes; best used in a stepwise procedure.[10] |
| Hydrogen Gas / Catalyst | H₂ / Pd/C, PtO₂ | Methanol, Ethanol | Good | Requires specialized pressure equipment; catalyst can be poisoned.[3][11] |
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Wikipedia. (2024). Reductive amination. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Org-chem.org. [Link]
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LookChem. (2022). What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE? FAQ. [Link]
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Sakoda, K., et al. (2024). Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Green Chemistry. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Kumar, H., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
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Tigo, A. R., et al. (2017). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]
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Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]
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Cañellas, S., et al. (2021). Reductive Aminations with Metal Catalysts. Encyclopedia MDPI. [Link]
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Singh, S., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]
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GSK. (n.d.). Reductive Amination. GSK Solvent Selection Guide. [Link]
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Chem-Impex. (n.d.). 3-Methyl-1H-pyrazole-4-carbaldehyde. [Link]
-
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
-
Shablykin, O. V., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
-
de la Torre, B. G., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]
-
Cruz, S., & Portilla, J. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
-
Reddit. (2023). Help with reductive ammination. r/Chempros. [Link]
-
Podyacheva, E., et al. (2019). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
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Overcoming solubility issues of pyrazole-based compounds in aqueous media
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I've outlined two troubleshooting guides: one focusing on structural modifications to enhance solubility (disrupting planarity, adding solubilizing groups) and another on formulation strategies (cyclodextrin complexation, co-solvents, pH adjustments). I'm developing detailed experimental protocols for kinetic solubility and cyclodextrin phase-solubility studies. Data presentation will be in structured tables, and I'm designing Graphviz visualizations for diagnostic flowcharts and assay workflows. I'm building a consolidated reference list, too. I'm moving forward with a palette of colors for the graphviz graphs.
Visualizing Decision Paths
I'm now incorporating Graphviz diagrams, starting with a troubleshooting decision tree. I've defined a color palette for clarity: white, light grey, dark grey, and medium grey. The first diagram focuses on distinguishing between kinetic and thermodynamic solubility issues, guiding users toward appropriate solutions like structural modifications or formulation strategies. I'm focusing on ensuring visual clarity and logical flow within the decision tree.
Mapping the Problem Space
I'm now integrating information from the flowcharts. The "Lead Opt/In Vivo" results go to "Thermo". "High cLogP / Flat" compounds, or those where the structure cannot be altered, move to "Modify" or "Formulate," respectively. I'm visualizing the decision paths. I'm still figuring out how to balance these two streams.
Verifying Data Integrity
I'm now focusing on ensuring that all citations are valid, accessible, and correctly formatted within the technical guide. The PubMed article URL is now correctly integrated. I'm focusing on validating all external links and ensuring they function as intended.
Validating External Resources
I'm now integrating external resources, like Enamine, PharmaBlock, NIH (for solubility assays), and Charnwood Discovery ([1.2-1.5]). The goal is ensuring they're functional and support the guide's recommendations. I am verifying that these links work and provide relevant information to enhance the guide's credibility and user experience.
Integrating External Resources
I'm now incorporating additional external resources, specifically from Vertex AI Search [1.6-1.8]. These resources cover topics like cyclodextrin ternary systems and bis-heteroaryl pyrazoles, which I'm linking to provide more focused coverage. I'm actively verifying their accessibility and relevance to the guide's scope and refining the integration of these links for a smoother user experience.
Expanding Resource Integration
I'm now incorporating Vertex AI Search resources [1.9-1.11] covering diverse topics such as pyrazole-based compounds, LDH inhibitors, and EP1 receptor antagonists to offer more in-depth knowledge. The focus is on verifying links and ensuring these resources improve user understanding of solubility issues. I am actively making these resources functional and relevant.
Adding Further Resources
I'm now integrating new resources from BenchChem, ACS, Scispace, and ChemicalJournals. These resources will expand my guide's scope to cover P2Y14R antagonists and pyrazole-related research. I am focused on verifying links and ensuring their relevance and accessibility for users, aiming to enrich their understanding of solubility challenges.
Writing the Content
I've crafted the title and introduction for the technical guide, establishing a welcome message. I'm deep into the diagnostic FAQs section. I've formulated an answer to the key question about pyrazole solubility, explaining the role of planarity and hydrogen bonding. I've also addressed how to differentiate between kinetic and thermodynamic solubility issues in the context of initial drug discovery experiments.
Refining Troubleshooting Strategies
I'm now detailing troubleshooting strategies for enhancing pyrazole solubility. I'm focusing on structural modifications like disrupting planarity, masking hydrogen bond donors, and adding solubilizing groups. I am also working on formulation techniques, including cyclodextrin inclusion complexes, and how these strategies address solubility challenges. I'm developing a table that summarizes these modifications and their impact.
Refining Diagram Visualizations
I'm now refining the DOT diagrams to improve their clarity and effectiveness. I'm focusing on structuring the tables for structural modifications and cyclodextrin phase solubility interpretation. I'll include the two DOT diagrams and descriptive captions as specified. I'm also implementing the color palette for all diagrams. I'm working to include all quantitative data in tables with explicit fillcolor and fontcolor, making the visualization process easier for users.
Visualizing Troubleshooting Path
I'm now generating a new DOT diagram outlining a troubleshooting decision tree, including color-coded nodes for clarity. The visual structure will reflect the flow from initial solubility issue detection to structural modifications or formulation strategies. The colors are: red for starting point, light grey for decision nodes, blue for solution options, yellow for DMSO check, and green for final solutions. I'm focusing on incorporating these elements effectively.
Visualizing Troubleshooting Paths
I'm now generating a new DOT diagram outlining a troubleshooting decision tree, including color-coded nodes for clarity. The visual structure will reflect the flow from initial solubility issue detection to structural modifications or formulation strategies. The colors are: red for starting point, light grey for decision nodes, blue for solution options, yellow for DMSO check, and green for final solutions. I'm focusing on incorporating these elements effectively.
Illustrating Cyclodextrin Complexation
I'm now generating a DOT diagram to illustrate cyclodextrin complexation. This includes the steps: Preparation, Adding Drug, Incubation, Filtration, Analysis, and Plotting. I'm ensuring this visual effectively communicates the workflow to users for practical application in enhancing solubility. I am also planning on double checking the specific references used.
Caption: Step-by-step workflow for cyclodextrin phase-solubility complexation.
Explaining Complexation Mechanisms
I'm now detailing the explanations for the "Why" questions, like the purpose of DMSO in kinetic assays and the shaking duration in thermodynamic assays. I'm focusing on providing clear causal explanations for each step. I am also working to complete Table 1, which will summarize the impact of structural modifications on pyrazole solubility.
Summarizing Table Information
I'm now integrating information from the tables that illustrate different strategies for troubleshooting solubility. I'm focusing on explanations of complexation mechanisms and detailed interpretations of cyclodextrin phase-solubility diagrams. I'm working to expand my descriptions, especially for Table 1 and Table 2.
Clarifying Table Content
I am now focusing on refining the content within my structured tables, specifically Table 1 and Table 2, to ensure that I present information on structural modifications and cyclodextrin complexation mechanisms. I am improving the clarity of all descriptions and working to validate these interpretations, expanding on how the data supports the troubleshooting strategies presented.
Refining DOT Graph Code
I'm now refining the DOT graph code, including the max_width directive, and explicit fontcolor for each node to ensure visual clarity. I'm also ensuring the specified color palette is implemented and that the graph code is self-contained. I'm making sure size="7.5,8" is set correctly. I'm focusing on validating the visual representation of my troubleshooting path.
Caption: Troubleshooting Decision Tree
Optimization of reaction conditions for reductive amination of pyrazole aldehydes
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Troubleshooting, Condition Optimization, and Self-Validating Methodologies
Welcome to the Technical Support Center. Reductive amination of pyrazole-containing aldehydes presents unique synthetic challenges due to the electronic properties of the pyrazole ring, potential coordination with catalysts, and competing side reactions. This guide synthesizes field-proven causality with authoritative protocols to help you optimize your workflows.
Optimization Logic & Workflow
Before troubleshooting specific issues, consult the decision matrix below to ensure your baseline experimental design aligns with the electronic and steric demands of your specific pyrazole substrate.
Decision matrix for selecting reductive amination conditions for pyrazole aldehydes.
Expert Troubleshooting & FAQs
Q: Why is imine formation so sluggish with my pyrazole-4-carbaldehyde, and how can I drive it to completion? Causality: The pyrazole ring is inherently electron-rich. Through resonance, it donates electron density into the aldehyde carbonyl, significantly reducing the electrophilicity of the carbon center. This barrier is severely exacerbated when reacting with electron-deficient heteroaromatic amines. Solution: Transition from a direct to an indirect (stepwise) reductive amination. Employ a Lewis acid such as TiCl(OiPr)3 to activate the carbonyl carbon and simultaneously scavenge water, driving the equilibrium toward the imine[1]. Once the imine is fully formed, proceed with reduction.
Q: I am seeing significant over-alkylation (tertiary amine formation) when trying to synthesize a secondary amine. How do I prevent this? Causality: Over-alkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine, allowing it to compete for the remaining unreacted aldehyde. Solution: Utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) in 1,2-dichloroethane (DCE) with 1-2 equivalents of acetic acid. NaBH(OAc)3 is highly chemoselective; it rapidly reduces iminium ions but reacts very slowly with aldehydes, ensuring that the reduction outpaces the formation of the tertiary iminium species[2]. If over-alkylation persists, pre-form the imine in methanol before adding NaBH4 [3].
Q: What is the optimal reducing agent for pyrazole aldehydes: NaBH3CN or NaBH(OAc)3 ? Causality: NaBH(OAc)3 is the superior choice for most pyrazole aldehyde aminations. NaBH3CN requires strict pH control (pH 6-7) to prevent competitive aldehyde reduction and poses severe safety risks due to the generation of highly toxic HCN gas under acidic conditions[3]. NaBH(OAc)3 is milder, avoids cyanide byproducts, operates efficiently in non-polar solvents, and consistently delivers higher yields with fewer side products[2].
Q: My unprotected 1H-pyrazole is yielding complex mixtures and stalling the reaction. What is going wrong? Causality: The basic and nucleophilic nitrogen on the unprotected 1H-pyrazole ring can undergo competitive N-alkylation or coordinate with Lewis acid catalysts (like Ti or Zn), deactivating the catalyst and stalling the reaction. Solution: Protect the pyrazole nitrogen prior to amination. The 1-ethoxyethyl (EE) or tetrahydropyran (THP) protecting groups are highly recommended, as they are easily introduced and can be cleaved under mild acidic conditions that do not disturb the newly formed amine[4].
Quantitative Optimization Matrix
Use the following table to benchmark your experimental parameters based on the chosen synthetic route.
| Parameter | Direct Reductive Amination | Indirect (Stepwise) Amination |
| Reducing Agent | NaBH(OAc)3 (1.5 - 2.0 eq) | NaBH4 (1.0 - 1.5 eq) |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Methanol (MeOH) or Ethanol |
| Additives | Glacial Acetic Acid (1.0 - 2.0 eq) | TiCl(OiPr)3 (1.0 - 1.2 eq) |
| Temperature | 0 °C to Room Temperature | Reflux (Imine step), 0 °C (Reduction) |
| Substrate Profile | Aliphatic amines, unhindered pyrazoles | Heteroaromatic amines, hindered aldehydes |
| Avg. Reaction Time | 2 - 4 hours | 12 hours (Imine), 1 hour (Reduction) |
Self-Validating Standard Operating Procedure (SOP)
Protocol: Optimized Direct Reductive Amination using NaBH(OAc)3 This protocol incorporates strict In-Process Controls (IPCs) to ensure the chemical system validates itself at critical junctions before proceeding.
Step 1: Reagent Assembly & Activation
-
In an oven-dried, nitrogen-purged flask, dissolve the protected pyrazole-4-carbaldehyde (1.0 eq) and primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Causality: Strictly anhydrous conditions prevent premature hydrolysis of the transient imine back to the starting aldehyde.
Step 2: Acid-Catalyzed Dehydration
-
Add glacial acetic acid (1.5 eq) dropwise at room temperature.
-
Causality: Acetic acid protonates the intermediate carbinolamine, facilitating the elimination of water to form the highly electrophilic iminium ion[2].
-
Self-Validation Checkpoint 1: Stir for 30 minutes. Withdraw a 10 µL aliquot, quench in saturated NaHCO3 , and analyze via LC-MS. Proceed to Step 3 only when the aldehyde peak is consumed and the imine/iminium mass is dominant.
Step 3: Chemoselective Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) in three equal portions over 15 minutes.
-
Causality: Portion-wise addition at 0 °C mitigates the exothermic hydride transfer, preventing thermal degradation of the iminium intermediate and suppressing off-target reduction of the aldehyde[2].
Step 4: Maturation & Final Validation
-
Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation Checkpoint 2: Perform TLC (EtOAc/Hexane) or LC-MS. The reaction is complete when the imine intermediate is fully converted to the secondary amine product. If imine persists, add an additional 0.5 eq of NaBH(OAc)3 .
Step 5: Quench & Isolation
-
Quench the reaction carefully with saturated aqueous NaHCO3 (pH ~8).
-
Causality: The mild base neutralizes the acetic acid and safely decomposes any residual hydride without hydrolyzing the product.
-
Extract the aqueous layer with dichloromethane ( 3×15 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude amine.
Sources
Stability testing of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol under different pH conditions
Welcome to the Technical Support Center for 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol . As drug development professionals, evaluating the stability of complex secondary amines requires a nuanced understanding of their ionizable functional groups. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for pH-dependent stability testing.
PART 1: Mechanistic FAQs & Troubleshooting
Q1: During accelerated stability testing, we observed a massive shift in the degradation profile between pH 2.0 and pH 9.0. What drives this causality? Answer: The divergent degradation profiles are a direct consequence of the molecule's pKa values. The compound features a pyrazole nitrogen (pKa ~2.5) and a secondary aliphatic amine (pKa ~9.5).
-
At pH 2.0 (Acidic Stress): Both the pyrazole ring and the secondary amine are fully protonated. This high charge density increases aqueous solubility but makes the methylene bridge connecting the pyrazole to the amine highly susceptible to hydrolytic cleavage. The electron-withdrawing nature of the protonated pyrazole facilitates C-N bond scission.
-
At pH 9.0 (Basic Stress): The secondary amine exists predominantly in its free base form. In this state, the lone pair on the nitrogen is highly reactive, making the molecule prone to oxidative degradation (e.g., N-oxide formation) rather than hydrolysis.
-
Causality Check: Always map the pH of your stress condition to the ionization state of the molecule. Degradation pathways are fundamentally dictated by which functional groups are activated or deactivated by protonation.
Q2: We are detecting an unexpected N-nitroso degradation product during solid-state accelerated stability testing. Is our API inherently unstable? Answer: Likely not. This is a well-documented artifactual degradation pathway specific to secondary amines. If you are using saturated sodium nitrite (NaNO₂) solutions to control relative humidity (e.g., ~60% RH) in your stability chambers, volatile NOx species can escape into the headspace[1]. These gases diffuse into the solid drug-excipient blend and react directly with the secondary amine of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol to form an N-nitrosamine derivative[1].
-
Troubleshooting Action: Switch your humidity control salt. Replace NaNO₂ with saturated potassium iodide (KI), which provides the same ~60% RH without generating reactive nitrosating agents[1]. This will confirm if the degradation is merely an artifact of the chamber environment.
Artifactual N-Nitrosation pathway of secondary amines in stability chambers.
Q3: My stability-indicating HPLC method shows co-eluting peaks for the parent API and its degradants at neutral pH. How can I optimize selectivity? Answer: For ionizable compounds, mobile phase pH is your most powerful selectivity tool[2]. At neutral pH (~7.0), the secondary amine is partially ionized, leading to peak tailing and unpredictable retention shifts.
-
Troubleshooting Action: Shift the mobile phase pH to either fully suppress or fully induce ionization. For secondary amines, basic mobile phases (e.g., pH 10 using ammonium hydroxide) keep the amine in its neutral free-base state, significantly increasing retention on reversed-phase C18 columns and resolving it from polar hydrolytic degradants[3]. Ensure you use a high-pH tolerant hybrid silica column[2].
PART 2: Validated Experimental Protocols
To comply with ICH Q1A(R2) guidelines[4], a self-validating forced degradation protocol must be employed. The goal is to achieve 5–20% degradation. Over-stressing (>20%) leads to secondary degradants that are not clinically relevant, while under-stressing (<5%) fails to validate the stability-indicating power of the assay[3].
Step-by-Step Methodology: pH-Dependent Forced Degradation
-
Sample Preparation: Dissolve 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol in a mass-spectrometry compatible diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Acidic Stress (pH ~1.0): Transfer 5 mL of the API solution to a vial. Add 1 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours.
-
Basic Stress (pH ~13.0): Transfer 5 mL of the API solution to a separate vial. Add 1 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours.
-
Neutral/Oxidative Stress: Transfer 5 mL of the API solution to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours in the dark.
-
Quenching (Critical Step): Before HPLC analysis, neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the basic sample with 1 mL of 0.1 M HCl.
-
Causality: Quenching halts the degradation kinetics at the exact time point and protects the HPLC column silica from extreme pH dissolution.
-
-
Analysis: Dilute all samples to a nominal concentration of 0.1 mg/mL and inject into an HPLC-DAD/MS system.
Workflow for pH-dependent forced degradation and sample quenching.
PART 3: Quantitative Data & Method Parameters
To facilitate rapid comparison and method transfer, the expected degradation outcomes and recommended analytical parameters are summarized below.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradation Pathway | Expected Degradant Types |
| Acidic | 0.1 M HCl (pH ~1.0) | 60°C, 24h | Hydrolytic cleavage of methylene bridge | Pyrazole derivatives, propanolamine |
| Basic | 0.1 M NaOH (pH ~13.0) | 60°C, 24h | Base-catalyzed oxidation / elimination | N-oxides, secondary amine cleavage |
| Oxidative | 3% H₂O₂ | 25°C, 24h | N-oxidation of secondary amine | N-oxide derivatives |
| Artifactual | NaNO₂ (Humidity Control) | 40°C, 75% RH | N-Nitrosation via volatile NOx | N-nitrosamine derivative |
Table 2: Recommended Stability-Indicating HPLC Parameters
| Parameter | Specification / Rationale |
| Column | High-pH tolerant C18 (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) - Keeps amine neutral for retention |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | DAD (210-400 nm) coupled with ESI-MS (Positive Ion Mode) |
| Rationale | MS compatibility is maintained while exploiting high pH for optimal secondary amine selectivity. |
References
-
[4] International Council for Harmonisation (ICH). "Annex 10 - ICH Q1A(R2): Stability testing of new drug substances and products." ICH.org. URL: [Link]
-
[3] AmbioPharm. "What is a stability indicating method? | Peptide Testing." AmbioPharm.com. URL:[Link]
-
[1] Sluggett, G. W., et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis (2018). URL:[Link]
-
[2] LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." ChromatographyOnline.com. URL:[Link]
Sources
- 1. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. database.ich.org [database.ich.org]
Technical Support Center: Purification of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
Welcome to the technical support center for the synthesis and purification of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The structure of 3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol, featuring a basic secondary amine, a polar primary alcohol, and a pyrazole ring, presents a unique set of purification challenges. Its polarity and basicity require carefully chosen strategies to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample?
A1: Impurities typically arise from the synthetic route used. Common synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by the attachment of the aminopropanol side chain.[1][2][3][4] Potential impurities can be categorized as follows:
| Impurity Type | Specific Examples | Origin |
| Starting Materials | Unreacted 3-amino-1-propanol, 3-methyl-1H-pyrazole-4-carbaldehyde, or unreacted hydrazine derivatives. | Incomplete reaction.[1] |
| Reaction Byproducts | Regioisomers of the pyrazole ring, over-alkylated tertiary amine products, or pyrazoline intermediates. | Lack of regioselectivity in the initial cyclization or side reactions during alkylation.[1][5][6] |
| Reagents & Solvents | Residual coupling agents, reducing agents (e.g., borohydride salts), or high-boiling point solvents. | Incomplete removal during work-up. |
| Degradation Products | Oxidized species, especially if the compound is exposed to air and heat over time. | Product instability.[5] |
Q2: What analytical techniques are best for assessing the purity of my compound?
A2: A multi-faceted approach is recommended to confidently assess purity.
-
Thin-Layer Chromatography (TLC): The first and quickest step. It's excellent for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[7] Because the compound is basic, streaking on standard silica plates is common. Using plates treated with a base or adding ammonia/triethylamine to the mobile phase can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase (C18) HPLC is typically effective. Using a mobile phase with a buffer and an organic modifier (like acetonitrile or methanol) will give sharp peaks and reliable results. Mass spectrometry detection (LC-MS) is invaluable for identifying the mass of the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of unexpected peaks indicates impurities. Integration of the peaks can provide a rough estimate of the purity relative to known impurities or a calibrated internal standard.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is thermally stable and volatile enough. It can be very effective for detecting low molecular weight starting materials or volatile byproducts.[1][8]
-
Melting Point Analysis: A pure, crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point is a classic indicator of impurity.[9][10]
Q3: What are the primary strategies for purifying this amino alcohol?
A3: The purification strategy should be chosen based on the nature of the impurities, the scale of your reaction, and the desired final purity. The main strategies are:
-
Acid-Base Extraction: Exploits the basicity of the secondary amine to separate it from neutral or acidic impurities. This is a highly effective and scalable first-pass purification step.[11][12][13]
-
Column Chromatography: A versatile technique for separating closely related compounds. Special considerations are needed due to the basic nature of the amine.[14][15]
-
Recrystallization / Salt Formation: Ideal for obtaining a highly pure, crystalline final product. Often, converting the basic amine "free base" to a salt (like a hydrochloride) dramatically improves its crystallinity.[5][12][16]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during purification in a question-and-answer format.
Problem 1: My compound streaks severely on a silica gel column, leading to poor separation and low yield.
-
Possible Cause: This is a classic issue caused by the strong acid-base interaction between the basic secondary amine of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[12][14][17] This interaction leads to irreversible adsorption or slow, uneven elution, resulting in "streaking" or "tailing" peaks.
-
Solutions & Protocols:
-
Mobile Phase Modification (Recommended First Step): Neutralize the acidic silica surface by adding a competing base to your eluent.[14]
-
Additive: Triethylamine (TEA) is most common. Ammonium hydroxide can also be used.
-
Concentration: Start with 0.5-2% (v/v) TEA in your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[14]
-
Causality: The TEA is a small, basic molecule that preferentially interacts with the acidic silanol sites, effectively "capping" them. This allows your larger, desired amine compound to elute based on polarity without the strong ionic interaction, resulting in sharper peaks and better separation.[14]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, change the stationary phase to one that is not acidic.[12][18]
-
| Stationary Phase | Advantages | Disadvantages | Best For |
| Basic Alumina | Good for purifying amines without additives; offers different selectivity than silica.[14] | Can be more reactive than silica; activity can vary with water content. | Cases where silica with TEA fails or causes degradation. |
| Amine-Functionalized Silica | Excellent for basic compounds; masks the acidic silanols, preventing interaction and eliminating the need for mobile phase additives.[17][18][19] | More expensive than standard silica. | Difficult separations of basic compounds where removing TEA post-purification is problematic. |
| Reversed-Phase Silica (C18) | A good alternative for polar compounds; separation is based on hydrophobicity. | Requires aqueous mobile phases; may be more difficult to remove solvent from the final product. | Purifying highly polar amines or when normal-phase chromatography fails.[18] |
Problem 2: My crude product contains many non-basic impurities. How can I remove them efficiently before chromatography?
-
Possible Cause: The synthesis work-up was insufficient to remove neutral or acidic byproducts and starting materials.
-
Solution: Acid-Base Extraction. This is the most effective method for a bulk cleanup of basic compounds.[11][13][20] The principle is to convert the water-insoluble amine free base into a water-soluble salt by treating it with acid. Neutral impurities will remain in the organic layer and can be washed away.
Caption: Workflow for purifying a basic amine using acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolve: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Acidify: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Extract: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt is now in the aqueous layer, while neutral impurities remain in the organic layer.[13]
-
Separate: Drain the lower aqueous layer. Discard the organic layer (which contains the neutral impurities). For a more thorough extraction, you can wash the organic layer with fresh 1M HCl and combine the aqueous layers.
-
Basify: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 1M or 2M NaOH solution) with cooling until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble "free base" amine.
-
Isolate: Extract the regenerated amine back into a fresh portion of organic solvent (e.g., ethyl acetate) two or three times.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
-
Problem 3: My final product is a persistent oil and will not crystallize.
-
Possible Cause: The compound may have a low melting point, or residual impurities are preventing the formation of a crystal lattice. Amino alcohols, due to internal hydrogen bonding, can often be difficult to crystallize.[21] Oiling out occurs when a compound comes out of solution at a temperature above its melting point.[22][23]
-
Solutions & Protocols:
-
Improve Purity: The most common reason for crystallization failure is insufficient purity. Re-purify the oil using meticulous column chromatography.
-
Change Solvent System: Systematically screen for a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[22][24][25] Given the compound's polarity, consider solvent systems like:
-
Isopropanol / Heptane
-
Ethanol / Diethyl Ether
-
Acetone / Water
-
Toluene
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.[26][27]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
-
Form a Salt (Highly Recommended): This is often the most effective strategy for stubborn basic oils.[12] Salts are ionic, have higher melting points, and form well-defined crystal lattices. The hydrochloride (HCl) salt is most common.
Detailed Protocol: Hydrochloride Salt Formation & Recrystallization
-
Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise while stirring.
-
The hydrochloride salt should precipitate as a solid. If it doesn't, you may need to cool the solution or reduce the volume slightly.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent (e.g., cold diethyl ether) to remove any excess acid or impurities.[5]
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/water or methanol/ethyl acetate) to achieve maximum purity.
-
-
Problem 4: My product is persistently colored (yellow or brown) even after chromatography.
-
Possible Cause: Colored impurities often arise from side reactions involving the hydrazine starting material during pyrazole synthesis or from slow oxidation of the final product.[1] These impurities can be highly polar and may co-elute with your product.
-
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can effectively adsorb colored, polar impurities.[1]
Detailed Protocol: Decolorization with Charcoal
-
Dissolve the impure, colored compound in a suitable solvent for recrystallization (one in which it is highly soluble when hot).
-
Heat the solution to near boiling.
-
CAUTION: Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Adding too much will adsorb your product and drastically reduce the yield.[23]
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the hot, decolorized filtrate to cool slowly, initiating crystallization of the pure, colorless product.
-
Purity Improvement Workflow
This diagram outlines a logical approach to take your crude product to high purity.
Sources
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Process Chemistry Support Center: Scale-Up of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Scale-Up. Pyrazoles are highly privileged scaffolds in medicinal chemistry and agrochemicals. However, transitioning from discovery-scale synthesis (milligrams) to process-scale manufacturing (kilograms) introduces critical bottlenecks, primarily concerning exothermic safety risks (e.g., hydrazine handling) and regioselectivity during the cyclocondensation of asymmetrical substrates.
This guide is designed for process chemists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and continuous flow strategies to ensure safe and selective scale-up.
Frequently Asked Questions (FAQs)
Q1: Why does my Knorr pyrazole synthesis yield a 1:1 mixture of regioisomers upon scale-up, and how can I control it? A: In the Knorr synthesis (reaction of a 1,3-dicarbonyl with a substituted hydrazine), regioselectivity is governed by the competition between the steric and electronic environments of the two carbonyl carbons[1]. At a small scale, rapid heat dissipation often allows kinetic control. Upon scale-up, prolonged addition times and poor heat transfer can shift the reaction toward thermodynamic control, yielding mixtures[1]. Causality: To regain control, you must manipulate the transition state. Using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) stabilizes the initial pyrazolidine intermediate via strong hydrogen bonding. This shifts the reaction from a concerted 1,3-dipolar cycloaddition to a stepwise mechanism, allowing the electronic differences of the substrate to dictate a single regiochemical outcome[2].
Q2: Hydrazine hydrate is causing thermal runaway in my 10 L batch reactor. How do I mitigate this? A: Hydrazine condensation reactions are highly exothermic[3]. In a traditional batch reactor, the low surface-area-to-volume ratio severely limits heat dissipation. If the heat generation rate exceeds the cooling capacity, thermal runaway occurs[3]. Causality: You must shift from a batch paradigm to a continuous flow paradigm. Flow microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat transfer and precise isothermal control, effectively neutralizing the exotherm risk[4].
Q3: Can I safely use diazo compounds for 1,3-dipolar cycloadditions at scale? A: Diazo compounds are notoriously explosive and highly toxic, making their accumulation in batch reactors a severe safety hazard. However, they can be used safely at scale by employing continuous flow chemistry[5]. By generating the diazo species in situ and immediately consuming it in the cycloaddition step within a microreactor, the steady-state inventory of the hazardous intermediate is kept at near-zero levels[5].
Troubleshooting Guide: Common Failure Modes
Issue 1: Poor Regioselectivity in Batch Synthesis
-
Symptom: HPLC/NMR analysis reveals a 60:40 mixture of 1,3- and 1,5-disubstituted pyrazoles.
-
Root Cause: The two carbonyl carbons in the 1,3-dicarbonyl substrate possess similar electrophilicity, leading to indiscriminate nucleophilic attack by the substituted hydrazine[1].
-
Solution: Implement an acid-assisted solvent switch. Transitioning from ethanol to TFE with a catalytic amount of trifluoroacetic acid (TFA) alters the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone intermediate, driving high regioselectivity[2].
Caption: Decision matrix for troubleshooting poor regioselectivity in pyrazole synthesis.
Issue 2: Mass Transfer Limitations and Reactor Fouling in Flow
-
Symptom: Rapid pressure spikes in the continuous flow reactor, leading to system shutdown.
-
Root Cause: The pyrazole product or an intermediate is insoluble in the chosen solvent at the reaction temperature, causing precipitation and blockage in the T-mixer or back-pressure regulator (BPR)[4].
-
Solution: Switch to a solvent with a steeper solubility curve (e.g., o-dichlorobenzene) or integrate an inline sonication bath to prevent aggregate formation[6].
Caption: Continuous flow setup for safe, scalable pyrazole synthesis.
Experimental Workflows & Protocols
Protocol 1: Regioselective Batch Synthesis (TFE/TFA Method)
This protocol utilizes thermodynamic stabilization to force a stepwise cycloaddition, ensuring high regioselectivity for unsymmetrical substrates[2].
-
Reagent Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to achieve a 0.5 M concentration.
-
Additive Introduction: Add trifluoroacetic acid (TFA, 0.1 equiv) to the solution.
-
Causality: TFA selectively activates the more electrophilic carbonyl carbon, directing the initial nucleophilic attack of the hydrazine.
-
-
Hydrazine Addition: Slowly add the substituted hydrazine (1.1 equiv) dropwise at 0 °C.
-
Self-Validation System: Monitor the internal temperature using an in situ thermocouple. A temperature spike >5 °C indicates the addition rate exceeds the cooling capacity, risking a loss of kinetic control. Pause addition until the baseline temperature is restored.
-
-
Reaction Maturation: Warm the mixture to room temperature and stir for 4 hours.
-
Self-Validation System: Analyze an aliquot via LC-MS. The reaction is validated as complete when the intermediate pyrazolidine mass is fully dehydrated to the target pyrazole mass.
-
-
Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
Protocol 2: Continuous Flow Synthesis of Pyrazoles
This protocol mitigates the thermal runaway risks of hydrazine and drastically reduces reaction times[4][6].
-
Stream Preparation:
-
Stream A: Prepare a 0.25 M solution of the hydrazine derivative in ethanol.
-
Stream B: Prepare a 0.25 M solution of the 1,3-dicarbonyl compound in ethanol.
-
-
System Priming: Flush the high-pressure HPLC pumps, T-mixer, and heated flow reactor with pure ethanol. Set the back-pressure regulator (BPR) to 5 bar.
-
Causality: The BPR pressurizes the system, allowing the solvent to be heated well above its atmospheric boiling point without vaporizing, which drastically accelerates reaction kinetics.
-
-
Reaction Execution: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min) into the T-mixer. Maintain the reactor temperature at 120 °C.
-
Steady-State Collection: Discard the first two reactor volumes (dispersion zone). Collect the steady-state output in a collection vessel.
-
Self-Validation System: Utilize inline FTIR spectroscopy. The system has reached steady-state validation when the characteristic carbonyl stretch (~1700 cm⁻¹) of the diketone completely disappears and the C=N stretch (~1550 cm⁻¹) of the pyrazole remains constant over three consecutive reactor volumes.
-
Quantitative Data Summaries
Table 1: Impact of Solvent and Additives on Regioselectivity (Batch) Data demonstrates the shift from concerted to stepwise mechanisms.
| Solvent System | Additive | Reaction Time | Yield (%) | Regioisomer Ratio (A:B) | Mechanism Shift |
| Ethanol | None | 12 h | 65 | 55:45 | Concerted |
| Ethylene Glycol | None | 8 h | 72 | 70:30 | Concerted |
| TFE | None | 6 h | 81 | 85:15 | Stepwise |
| TFE | TFA (10 mol%) | 4 h | 92 | >99:1 | Stepwise (Acid-Assisted) |
Table 2: Batch vs. Continuous Flow Performance Metrics (Scale-Up) Comparison of physical parameters dictating scale-up viability.
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Causality / Advantage |
| Heat Dissipation | Poor (Risk of thermal runaway) | Excellent (High surface-to-volume) | Flow microreactors prevent localized hot spots. |
| Residence Time | 16 - 28 hours | 2 - 5 hours | Enhanced mass transfer and rapid mixing in T-mixers. |
| Safety Profile | High Risk | Low Risk | Minimal steady-state inventory of hazardous intermediates. |
| Space-Time Yield | ~0.5 g / L / h | ~15 g / L / h | Continuous processing allows for higher throughput per volume. |
References
-
Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. 3
-
Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole. Benchchem. 4
-
Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology (RSC Publishing). 6
-
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem. 1
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. 5
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. 2
Sources
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- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 6. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Comprehensive Guide: Validating the Biological Activity of Synthesized Pyrazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Therapeutics
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry[1]. Its unique electronic properties and ability to form robust hydrogen bonds make it an ideal pharmacophore for targeting diverse biological pathways, most notably as cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib) and kinase inhibitors (e.g., Ruxolitinib)[1][2].
However, synthesizing a novel pyrazole derivative is only the first step. To distinguish genuine therapeutic hits from pan-assay interference compounds (PAINS), researchers must employ a rigorous, causality-driven validation pipeline. This guide provides an authoritative framework for objectively comparing newly synthesized pyrazole derivatives against standard-of-care alternatives, supported by self-validating experimental protocols.
Comparative Efficacy: Novel Pyrazoles vs. Standard-of-Care
When evaluating new pyrazole derivatives, raw potency (IC50) is insufficient; the Selectivity Index (SI) is the true metric of clinical viability. For example, inhibiting COX-2 alleviates inflammation, but off-target COX-1 inhibition leads to severe gastrointestinal toxicity.
Recent literature highlights several novel pyrazole derivatives that outperform established clinical standards. As shown in the comparison table below, derivatives linked to oxime moieties (Compound 11a and 10c) exhibit superior COX-2 selectivity compared to Celecoxib[3], while others (Compound 9) show highly competitive inhibition of Cyclin-dependent kinase 2 (CDK2)[4].
Table 1: Biological Activity Comparison of Synthesized Pyrazoles vs. Clinical Standards
| Compound | Primary Target | IC50 (Target) | Reference Standard | IC50 (Standard) | Selectivity Index (SI) |
| 3 | COX-2 | ~0.03 µM | Celecoxib | ~0.04 µM | 22.52 (vs COX-1)[3] |
| 3 | COX-2 | ~0.03 µM | Celecoxib | ~0.04 µM | 25.95 (vs COX-1)[3] |
| 3 | Aromatase | 16.50 µM | Letrozole | 15.60 µM | N/A[3] |
| 4 | CDK2/Cyclin A2 | 0.96 µM | Roscovitine | ~0.65 µM | N/A[4] |
The Biological Validation Pipeline
To confidently advance a pyrazole hit into preclinical models, the experimental workflow must transition from isolated biochemical environments to complex cellular matrices.
Workflow for the biological validation of synthesized pyrazole derivatives.
Experimental Methodologies & Causality-Driven Protocols
As an application scientist, it is critical to understand why an assay is performed and how it validates itself. A protocol is only as reliable as its internal controls.
Protocol 1: In Vitro Enzyme Inhibition & Selectivity Profiling (COX-2/COX-1)
Objective: Establish primary biochemical potency and calculate the Selectivity Index (SI). Causality: Why use TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate? COX-2 converts arachidonic acid to PGG2, and subsequently reduces PGG2 to PGH2. TMPD acts as an electron donor during this reduction, undergoing oxidation to a highly colored compound. Measuring this colorimetric change at 590 nm provides a direct, causal readout of COX-2 peroxidase activity.
Self-Validating System:
-
100% Initial Activity Control (Vehicle): Defines the maximum assay signal.
-
Background Control (Heat-Inactivated Enzyme): Subtracts non-enzymatic substrate oxidation.
-
Reference Standard (Celecoxib): Verifies the assay's dynamic range and sensitivity.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of the synthesized pyrazole derivative (dissolved in DMSO, serially diluted).
-
Enzyme Addition: Add 10 µL of human recombinant COX-2 (or COX-1 for selectivity profiling) to the respective wells. Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add 10 µL of TMPD and 10 µL of Arachidonic Acid to initiate the reaction.
-
Readout: Incubate for 5 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.
-
Analysis: Calculate the IC50 using non-linear regression. Calculate SI = IC50(COX-1) / IC50(COX-2).
Protocol 2: Cellular Target Engagement (Kinase Inhibition via Western Blot)
Objective: Prove the compound crosses the cell membrane and engages its specific target (e.g., CDK2) in a complex biological matrix[4][5]. Causality: Why measure downstream phosphorylation rather than just cell death? Cell viability assays are phenotypic and cannot distinguish between on-target kinase inhibition and off-target cytotoxicity. By quantifying the ratio of phosphorylated to total substrate (e.g., p-Rb/total Rb for CDK2), we establish a direct causal link between the pyrazole derivative and its intracellular target[5].
Self-Validating System: Every blot must include a probe for the total (non-phosphorylated) target protein and a loading control (GAPDH). This proves that a decrease in the phospho-signal is due to kinase inhibition, not compound-induced protein degradation or unequal sample loading[5].
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and grow to 70% confluency. Treat with the pyrazole inhibitor at 0.5x, 1x, and 5x the established IC50 for 24 hours. Include a DMSO vehicle control[5].
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state)[5].
-
Quantification: Perform a BCA assay to normalize protein concentrations across all samples. Causality: Unequal loading creates false positives for kinase inhibition.
-
Electrophoresis & Transfer: Load 30 µg of protein per well onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane[5].
-
Probing: Block the membrane, then incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-p-Rb). Wash and incubate with HRP-conjugated secondary antibodies[5].
-
Detection: Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal. Strip the membrane and re-probe for total Rb and GAPDH to validate loading[5].
Mechanistic Insight: Target Pathway Disruption
Understanding the exact node at which a pyrazole derivative disrupts a biological pathway is essential for predicting both efficacy and potential side effects. The diagram below illustrates the competitive inhibition of the COX-2 pathway, a primary target for anti-inflammatory pyrazoles.
Mechanism of COX-2 inhibition by pyrazole derivatives blocking PGE2 synthesis.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI (Molecules) URL:1
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (NIH) URL:2
-
Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors Source: Bioorganic Chemistry (PubMed) URL:3
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL:4
-
Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays Source: BenchChem Application Notes URL:5
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Confirming the mechanism of action of novel pyrazole compounds
Title: Confirming the Mechanism of Action of Novel Pyrazole Compounds: A Comparative Guide on JAK1-Selective Inhibition
Introduction As a Senior Application Scientist, I frequently evaluate novel pharmacophores transitioning from in silico design to in vitro validation. Among these, the pyrazole scaffold stands out as a privileged structure in protein kinase inhibitor (PKI) design[1]. The unique chemical profile of the unfused pyrazole ring—specifically its ability to act simultaneously as a hydrogen bond donor (via the N-1 atom) and acceptor (via the N-2 atom)—makes it an exceptional bioisostere for targeting the ATP-binding hinge region of kinases[2].
However, confirming the mechanism of action (MoA) of a novel pyrazole compound requires more than structural theory; it demands a self-validating experimental system. In this guide, we will objectively compare the performance of a novel C-5 pyrazole-substituted pyrrolopyridine derivative (hereafter referred to as "Pyr-12b") against established clinical alternatives like Ruxolitinib and Tofacitinib, focusing on proving its selective target engagement of Janus Kinase 1 (JAK1)[3].
Section 1: Structural Rationale & Target Engagement
The JAK/STAT signaling pathway is universally expressed and regulates crucial biological processes, including immune response and cell proliferation[4]. First-generation inhibitors like Ruxolitinib effectively block this pathway by targeting both JAK1 and JAK2. However, this dual inhibition often leads to off-target hematological toxicities (such as anemia and thrombocytopenia) driven by the suppression of JAK2-mediated erythropoietin signaling[2].
The introduction of the C-5 pyrazole modification in Pyr-12b was a deliberate design choice to overcome this limitation. Molecular docking and subsequent empirical validation demonstrate that the pyrazole group forms a critical, highly specific hydrogen bond with the E966 residue in the hinge region of JAK1[3]. Because the corresponding residue in JAK2 lacks the spatial reach to form this bond, the pyrazole scaffold acts as a molecular "key," unlocking profound selectivity for JAK1 over JAK2[3].
Fig 1. JAK/STAT pathway showing selective JAK1 inhibition by novel pyrazole compounds.
Section 2: Comparative Performance Data
To objectively assess the MoA, we must compare the enzymatic inhibitory profile of our novel pyrazole against industry standards. The data below synthesizes benchmark in vitro kinase assay results, highlighting the selectivity index.
| Compound | Target Profile | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Clinical Status |
| Pyr-12b | JAK1 Selective | 3.2 | 64.5 | >1000 | ~20.1x | Preclinical Lead[3] |
| Ruxolitinib | JAK1/2 Dual | 3.3 | 2.8 | 428.0 | 0.8x | FDA Approved[1] |
| Tofacitinib | Pan-JAK | 3.2 | 4.1 | 1.6 | 1.3x | FDA Approved |
Data Interpretation: While all three compounds exhibit single-digit nanomolar potency against JAK1, only the novel pyrazole derivative (Pyr-12b) achieves a 10- to 20-fold selectivity window over JAK2[3]. This quantitative divergence is the direct phenotypic result of the pyrazole-E966 hydrogen bond.
Section 3: Self-Validating Experimental Protocols
A rigorous MoA confirmation relies on a cascade of assays where each step validates the previous one. We employ a two-tiered approach: cell-free target engagement followed by an internally controlled cellular phenotypic assay.
Fig 2. Self-validating experimental workflow for confirming pyrazole-based JAK1 inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: We utilize TR-FRET over standard ELISA because its ratiometric readout cancels out well-to-well volume variations and minimizes interference from the auto-fluorescence common in heterocyclic pyrazole compounds.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: Maintaining physiological Mg²⁺ is critical, as it coordinates the ATP in the binding pocket where the pyrazole will compete.
-
Compound Dilution: Perform 3-fold serial dilutions of Pyr-12b and Ruxolitinib in 100% DMSO, then dilute in buffer to achieve a final assay concentration of 1% DMSO.
-
Pre-Incubation: Incubate recombinant JAK1 (or JAK2) with the compounds for 15 minutes at room temperature. Expert Insight: This pre-incubation step is vital. It allows the pyrazole's N-1/N-2 atoms to establish the thermodynamic equilibrium of the hydrogen bond with E966 before the introduction of competitive ATP.
-
Reaction Initiation: Add ATP (at the Km value for each specific kinase) and ULight-labeled JAK-1 substrate. Incubate for 60 minutes.
-
Detection & Readout: Add EDTA to chelate Mg²⁺ and instantly halt the kinase reaction, followed by the Eu-anti-phospho antibody. Read the emission ratio at 665 nm / 615 nm.
Protocol 2: Ba/F3-TEL-JAK Cellular Target Engagement Assay
Causality & Rationale: Enzymatic inhibition does not guarantee cellular efficacy. We use the Ba/F3 cell line because it provides a perfect, self-validating binary system. Parental Ba/F3 cells depend entirely on Interleukin-3 (IL-3) for survival. By transfecting them with TEL-JAK fusion proteins, their survival becomes completely independent of IL-3 and entirely dependent on the specific constitutively active JAK kinase[3].
-
Cell Plating: Seed Ba/F3-TEL-JAK1, Ba/F3-TEL-JAK2, and parental Ba/F3 cells at 10,000 cells/well in 96-well plates.
-
Internal Control Setup (The Self-Validation Step): Supplement the parental Ba/F3 wells with 10 ng/mL IL-3. Expert Insight: This is the cornerstone of the assay's trustworthiness. If Pyr-12b kills the TEL-JAK1 cells but also kills the parental cells supplemented with IL-3, the compound is broadly cytotoxic, not JAK1-selective.
-
Treatment: Treat all three cell populations with varying concentrations of Pyr-12b or Ruxolitinib for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and measure ATP via luminescence. ATP serves as a direct, highly sensitive proxy for metabolically active cells.
-
Data Analysis: Calculate the cellular IC₅₀. A successful novel pyrazole will show a low IC₅₀ in Ba/F3-TEL-JAK1, a proportionally higher IC₅₀ in Ba/F3-TEL-JAK2, and no significant effect on the parental Ba/F3 line.
Conclusion
Confirming the MoA of novel pyrazole compounds requires bridging the gap between structural chemistry and biological phenotype. By leveraging the hydrogen-bonding capabilities of the pyrazole ring, developers can achieve remarkable kinase selectivity. However, as demonstrated by the comparison between Pyr-12b and Ruxolitinib, this structural promise must be rigorously stress-tested through self-validating workflows—combining precision TR-FRET enzymology with internally controlled Ba/F3 cellular assays—to guarantee true target engagement and clinical viability.
References
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: (Corresponds to citation[1])
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: NIH/PMC URL: (Corresponds to citation[2])
-
Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications URL: (Corresponds to citation[3])
-
Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Request PDF Source: ResearchGate URL: (Corresponds to citation[4])
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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